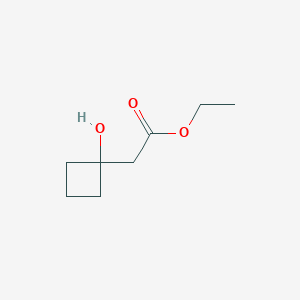
Ethyl 2-(1-hydroxycyclobutyl)acetate
Overview
Description
Ethyl 2-(1-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl acetate moiety
Preparation Methods
The synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate typically involves a multi-step process. One common method is the Reformatsky reaction, which includes the following stages :
Stage 1: Ethyl bromoacetate reacts with chloro-trimethyl-silane and zinc in diethyl ether at 20°C for 2 hours under reflux conditions.
Stage 2: Cyclobutanone is added to the reaction mixture and maintained at 19-20°C for 1 hour.
Stage 3: The reaction mixture is treated with ammonia in diethyl ether and water, followed by cooling with ice.
The product, this compound, is obtained as a colorless oil with a yield of approximately 54% .
Chemical Reactions Analysis
Ethyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(1-hydroxycyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cyclobutane derivatives in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(1-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-hydroxycyclopropyl)acetate: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Contains a cyclopentane ring, leading to different chemical properties and reactivity.
Ethyl 2-(1-hydroxycyclohexyl)acetate: Features a cyclohexane ring, which affects its steric and electronic properties
This compound is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVPQPEBUXGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

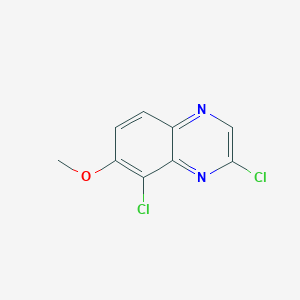

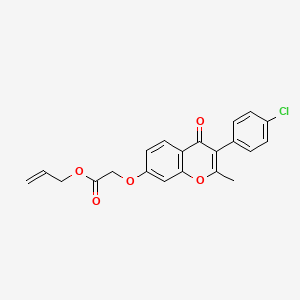
![[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2412372.png)
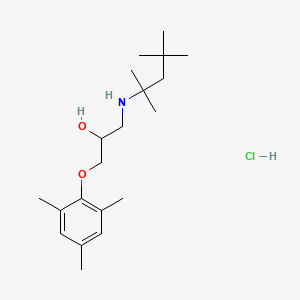

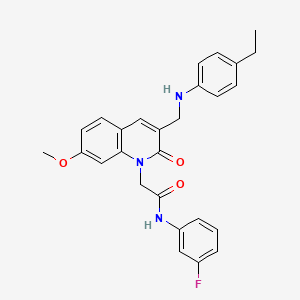

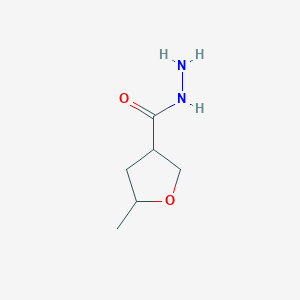
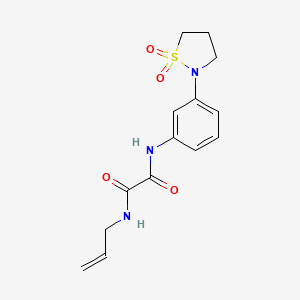
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
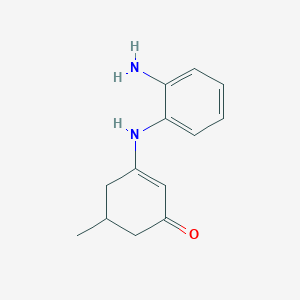
![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)
